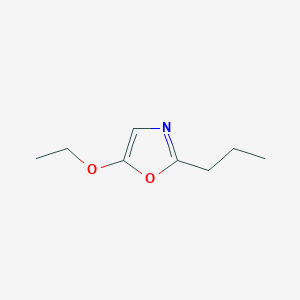

5-Ethoxy-2-propyl-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

90087-72-2 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-ethoxy-2-propyl-1,3-oxazole |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7-9-6-8(11-7)10-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

JUAJPJQPWOICIZ-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(O1)OCC |

Canonical SMILES |

CCCC1=NC=C(O1)OCC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 5 Ethoxy 2 Propyl 1,3 Oxazole

Electrophilic Aromatic Substitution Reactions of the Oxazole (B20620) Ring

The oxazole ring is generally considered to be electron-deficient, which typically renders it unreactive towards electrophilic aromatic substitution. However, the presence of electron-donating substituents can activate the ring towards such reactions. For 5-Ethoxy-2-propyl-1,3-oxazole, the ethoxy group at the C-5 position significantly increases the electron density of the ring, making electrophilic attack more feasible, primarily at the C-4 position. semanticscholar.org

While specific studies on this compound are limited, research on analogous 5-alkoxyoxazoles provides insight into their reactivity. The substitution of halogens on the oxazole ring typically occurs in the order of C-2 > C-4 > C-5. semanticscholar.org However, with an activating group at C-5, the C-4 position becomes the most likely site for electrophilic attack. The general mechanism for electrophilic substitution in azoles can proceed through an addition-elimination pathway involving the formation of a cationic σ-complex, also known as a Wheland intermediate. researchgate.net

| Reaction Type | Typical Reagents | Predicted Major Product |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-ethoxy-2-propyl-1,3-oxazole |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-ethoxy-2-propyl-1,3-oxazole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-ethoxy-2-propyl-1,3-oxazole |

Nucleophilic Reactions and Ring Transformations

Nucleophilic reactions involving the oxazole ring are relatively uncommon unless facilitated by the presence of specific functional groups. semanticscholar.org The electron-rich nature of this compound, due to the C-5 ethoxy group, generally disfavors direct nucleophilic attack on the ring. However, reactions can occur at substituent groups or lead to ring transformation under certain conditions.

Nucleophilic Attack at Specific Ring Positions

Direct nucleophilic attack on the oxazole ring is challenging. However, if a leaving group is present on the ring, nucleophilic substitution can occur. For instance, a halogenated derivative of this compound could undergo nucleophilic substitution. The C-2 position of the oxazole ring is the most susceptible to nucleophilic attack, followed by C-5 and then C-4. The presence of an activating group, such as a phenylsulfonyl group at C-2, can facilitate deprotonation at C-5, creating a carbanion that can react with various electrophiles. Subsequent nucleophilic displacement of the activating group provides a route to 2,5-disubstituted oxazoles. researchgate.net

Recyclization Processes of 5-Amino- and 5-Hydrazine-1,3-Oxazoles

While not directly involving this compound, the study of related 5-amino and 5-hydrazine-1,3-oxazoles provides valuable insight into the potential for ring transformations. These compounds can undergo reactions with bidentate nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine (B178648) involves a nucleophilic attack on the C(5)-N(4) double bond, followed by ring-opening and ring-closure, which can result in either a five-to-five or a five-to-six membered ring rearrangement. nih.gov Such ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms are plausible for appropriately substituted oxazole derivatives.

Cycloaddition Reactions

Oxazoles can participate as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a powerful tool for the synthesis of other important heterocyclic structures like pyridines and furans. researchgate.netresearchgate.net

Diels-Alder Reactions of Oxazoles as Dienes

The diene character of the oxazole ring allows it to react with various dienophiles. The outcome of the reaction is highly dependent on the nature of the dienophile. Reaction with alkenes typically leads to the formation of pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction and subsequent elimination. researchgate.netresearchgate.net

Formation of Furan (B31954) Derivatives

When oxazoles react with alkynes in a Diels-Alder reaction, the initial bicyclic adduct is often unstable and undergoes a retro-Diels-Alder reaction, eliminating a nitrile to afford a substituted furan. arkat-usa.org This transformation is a synthetically valuable method for the preparation of polysubstituted furans. arkat-usa.orgderpharmachemica.com The reaction of this compound with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would be expected to yield a furan derivative.

The general mechanism proceeds as follows:

[4+2] Cycloaddition: The oxazole (diene) reacts with the alkyne (dienophile) to form a bicyclic intermediate.

Retro-Diels-Alder Reaction: The intermediate expels a molecule of nitrile (in this case, propionitrile) to form the stable furan ring.

| Reactants | Dienophile | Expected Furan Product |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 3-ethoxy-5-propylfuran-2,4-dicarboxylate |

| This compound | Methyl propiolate | Methyl 3-ethoxy-5-propylfuran-2-carboxylate or Methyl 4-ethoxy-2-propylfuran-5-carboxylate (regioisomers possible) |

This reactivity highlights the versatility of this compound as a building block in organic synthesis, particularly for the construction of other heterocyclic systems.

Synthesis of Pyridine Derivatives

The reaction of this compound with various dienophiles provides a versatile route to highly substituted pyridine derivatives. This transformation proceeds via a Diels-Alder cycloaddition, where the oxazole acts as the diene component. The initial cycloadduct, a bicyclic intermediate, is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of a small molecule, typically ethanol (B145695), to afford the aromatic pyridine ring.

A notable example is the reaction with N-phenylmaleimide. While specific conditions for this compound are not extensively detailed in the reviewed literature, analogous reactions with other 4-vinylimidazoles have been shown to proceed at room temperature, yielding the initial cycloadduct as a single stereoisomer. In some cases, the product precipitates from the reaction mixture, which can prevent rearomatization that might otherwise be induced by purification methods like chromatography.

Another important class of dienophiles are acetylenic compounds, such as dimethyl acetylenedicarboxylate (DMAD). The reaction of 5-ethoxyoxazoles with acetylenic esters is a well-established method for the synthesis of polysubstituted pyridines. These reactions can be carried out under thermal conditions, and in some instances, the use of microwave irradiation in the presence of a Lewis acid catalyst like AlCl₃ has been shown to significantly increase the reaction rate and yield. The resulting pyridines bear the substituents from both the oxazole and the dienophile.

The general utility of this reaction is highlighted by its application in the synthesis of complex molecules, including analogs of vitamin B6. The ethoxy group at the 5-position of the oxazole is crucial for this transformation, as it facilitates the final elimination step leading to the aromatic pyridine ring.

Functional Group Interconversions of Substituents

The ethoxy and propyl groups attached to the this compound ring exhibit characteristic reactivities that allow for various functional group interconversions. These transformations can be used to further elaborate the structure of the oxazole or its downstream products.

Reactivity of the Ethoxy Group

The ethoxy group, being an ether, is susceptible to cleavage under acidic conditions. This reaction is a fundamental transformation that can convert the 5-ethoxyoxazole (B79106) into a 5-hydroxyoxazole derivative or lead to ring-opened products depending on the reaction conditions and the stability of the oxazole ring. The cleavage is typically effected by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of this cleavage depends on the nature of the alkyl group attached to the oxygen. For a primary ether like the ethoxy group, the reaction generally proceeds via an S(_N)2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (ethanol). Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl group, displacing the protonated oxazole and yielding ethyl halide and the corresponding 5-hydroxyoxazole. However, 5-hydroxyoxazoles are often unstable and may exist in equilibrium with their tautomeric forms or undergo further reactions.

It is important to note that if an excess of the hydrohalic acid is used, the initially formed ethanol can also be converted to the corresponding ethyl halide. The reactivity of the ethoxy group is a key feature in the synthesis of pyridine derivatives from 5-ethoxyoxazoles, where the elimination of ethanol drives the aromatization of the intermediate cycloadduct.

Reactivity of the Propyl Group

The propyl group at the 2-position of the oxazole ring is an alkyl substituent and its reactivity is primarily centered on the carbon atom attached to the oxazole ring, which is analogous to a benzylic position. This position is activated towards certain oxidative and free-radical reactions.

One of the most significant reactions of alkyl groups attached to aromatic or heteroaromatic rings is side-chain oxidation. libretexts.orglibretexts.orgyoutube.comyoutube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the propyl group. libretexts.orglibretexts.orgyoutube.comyoutube.com Typically, such oxidations cleave the alkyl chain and convert the carbon atom directly attached to the ring into a carboxylic acid group. For this reaction to occur, the benzylic-like carbon must possess at least one hydrogen atom. In the case of the 2-propyl group, this condition is met. Therefore, treatment of this compound with a strong oxidizing agent would be expected to yield 5-ethoxy-1,3-oxazole-2-carboxylic acid. The rest of the propyl chain is cleaved off during this process. libretexts.orglibretexts.orgyoutube.comyoutube.com

Another potential reaction is free-radical halogenation at the carbon adjacent to the oxazole ring. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator, can selectively introduce a bromine atom at this activated position. This would provide a handle for further functionalization, such as nucleophilic substitution reactions.

Reaction Kinetics and Thermodynamic Considerations

The Diels-Alder reaction of this compound is governed by both kinetic and thermodynamic factors that influence the reaction rate, yield, and the stereochemistry of the products.

The reaction is a [4+2] cycloaddition, which is a type of pericyclic reaction. The feasibility and rate of the reaction are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (the oxazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally decrease this energy gap, leading to a faster reaction. The ethoxy group at the C5 position of the oxazole is an electron-donating group, which enhances the reactivity of the oxazole as a diene in normal-demand Diels-Alder reactions.

Computational studies on similar systems have shown that the activation energy for the Diels-Alder reaction of oxazoles can be significantly influenced by substituents and the presence of catalysts. For instance, the activation energy for the forward reaction is typically lower than that of the reverse (retro-Diels-Alder) reaction, which is consistent with the formation of a more stable product.

The stereochemical outcome of the Diels-Alder reaction is often under kinetic control. At lower temperatures, the product that is formed faster (the kinetic product) will predominate. This is often the endo adduct, which is favored due to secondary orbital interactions in the transition state. However, the exo adduct is usually the thermodynamically more stable product. If the Diels-Alder reaction is reversible under the reaction conditions (i.e., at higher temperatures), the initial kinetic product can revert to the starting materials, which can then react to form the more stable thermodynamic product. This transition from kinetic to thermodynamic control is a key consideration in optimizing the yield of the desired isomer.

Derivatives and Analogues of 5 Ethoxy 2 Propyl 1,3 Oxazole

Design and Synthesis of Substituted Oxazoles

The synthesis of substituted oxazoles is a cornerstone of medicinal chemistry, with the substitution pattern playing a critical role in the biological activities of the resulting compounds. The reactivity of the oxazole (B20620) ring dictates the strategies for its modification. Generally, the C5 position is susceptible to electrophilic substitution, particularly when an electron-donating group is present, while nucleophilic substitution of leaving groups like halogens is most common at the C2 position.

The C2 position of the oxazole ring is a primary site for introducing diversity. One common strategy involves the nucleophilic displacement of a suitable leaving group. For instance, a 2-phenylsulfonyl group can be displaced by organolithium reagents through an addition-elimination pathway, providing a general method for creating 2,5-disubstituted oxazoles. acs.orgnih.gov

The nature of the substituent at C2 can have a profound impact on biological activity. In a study on phosphorylated oxazole derivatives with antitumor potential, replacing a phenyl group at the C2 position with a methyl group resulted in the disappearance of the observed activity, highlighting the sensitivity of the molecule's function to changes at this site. nih.gov

Modifications at the C4 position often require strategies that circumvent the inherent reactivity of other positions on the ring. One effective method is the use of a protecting group at the C2 position, such as a triisopropylsilyl (TIPS) group, which allows for regioselective metalation and subsequent functionalization at the C4 and C5 positions.

The introduction of specific functionalities at C4 can be crucial for biological targeting. For example, the presence of a triphenylphosphonium (TPP+) cation at the 4th position of certain phosphorylated oxazole derivatives was found to be essential for their antitumor activity. nih.gov This is attributed to the TPP+ cation's ability to target the mitochondria of cancer cells. nih.gov

The C5 position is a frequent target for substitution, facilitated by methods such as the Van Leusen oxazole synthesis, which is a classic route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov Another powerful strategy involves activating the oxazole ring for deprotonation. By introducing a 2-(phenylsulfonyl) group, a useful carbanion can be generated at the C5 position, which can then react with a wide array of electrophiles, including aldehydes, ketones, and sources of iodine or tin for cross-coupling reactions. acs.orgnih.gov This approach provides a versatile pathway to 5-substituted and subsequently 2,5-disubstituted oxazoles. acs.orgnih.gov

Phosphorylated oxazoles represent a class of derivatives with significant therapeutic potential. Research into novel phosphorylated 5-(hydroxyalkylamino)-1,3-oxazoles has identified compounds with promising antitumor activity. nih.gov The design of these molecules often incorporates specific structural features to enhance their efficacy and selectivity. nih.gov

A key finding from these studies is the critical role of substituents at both the C2 and C4 positions. As detailed in the table below, antitumor activity was observed only in compounds that combined a triphenylphosphonium cation at the C4 position with an aromatic group at the C2 position. nih.gov

| C4 Substituent | C2 Substituent | Observed Antitumor Activity |

|---|---|---|

| Triphenylphosphonium (TPP+) | Phenyl | Active |

| Triphenylphosphonium (TPP+) | Methyl | Inactive |

| Other Phosphorus Groups | Phenyl | Inactive |

Synthetic Strategies for Analogue Libraries

The creation of analogue libraries is essential for systematic drug discovery and SAR studies. For oxazole derivatives, several robust synthetic strategies are employed. The Van Leusen reaction is a cornerstone method, enabling the one-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC. nih.gov This reaction has been adapted for various applications, including the functionalization of other heterocyclic systems with oxazole moieties. nih.gov

Another versatile approach for generating diverse analogues involves the use of a 2-(phenylsulfonyl)-1,3-oxazole intermediate. acs.orgnih.gov This methodology allows for selective C5-functionalization via deprotonation and reaction with electrophiles, followed by C2-functionalization through nucleophilic displacement of the sulfonyl group. acs.orgnih.gov This two-step process provides a general and flexible route for the synthesis of a wide range of 2,5-disubstituted-1,3-oxazoles, making it highly suitable for combinatorial chemistry and the generation of analogue libraries. acs.orgnih.gov

Conformational Analysis of Derivatives

The three-dimensional structure and flexibility of oxazole derivatives are critical determinants of their interaction with biological targets. Conformational analysis, which explores the spatial arrangement of atoms and the molecule's dynamic behavior, is therefore a vital aspect of their study. The antibacterial and enzyme inhibitory potency of certain oxazole analogues, for example, has been directly linked to their steric properties and conformational preferences. derpharmachemica.com

Detailed conformational studies are typically conducted using a combination of experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool. nih.gov By analyzing parameters such as 3J(HH) coupling constants and Nuclear Overhauser Effect (NOE) enhancements, researchers can deduce the conformational preferences of the molecule in solution. nih.gov

These experimental data are often complemented by molecular modeling simulations, such as simulated annealing, to thoroughly sample the available conformational space. nih.gov This dual approach was successfully used to analyze a complex bis-oxazole oxane system, revealing that a six-membered oxane ring existed in a rapid equilibrium between two chair conformers. nih.gov Such insights into the 3D structure and flexibility of derivatives are crucial for designing novel compounds with desired biological activities. nih.gov

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum for 5-Ethoxy-2-propyl-1,3-oxazole would be expected to show distinct signals for each unique proton environment. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), coupled to each other. The propyl group would display a triplet for its terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons adjacent to the oxazole (B20620) ring. A key signal would be a singlet for the lone proton at the C4 position of the oxazole ring. The exact chemical shifts (δ) would provide insight into the electronic environment of these protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the oxazole ring (C2, C4, and C5) would be particularly informative, confirming the heterocyclic core. The carbons of the ethoxy and propyl substituents would appear in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound (Note: This table represents predicted data as experimental values are not publicly available.)

| Assignment | Expected ¹H NMR (ppm) | Expected Multiplicity | Expected ¹³C NMR (ppm) |

| H4 (oxazole) | ~6.5-7.5 | s | ~110-125 |

| -OCH₂CH₃ | ~4.0-4.5 | q | ~60-70 |

| -CH₂CH₂CH₃ (α) | ~2.5-3.0 | t | ~25-35 |

| -CH₂CH₂CH₃ (β) | ~1.6-2.0 | sext | ~20-30 |

| -OCH₂CH₃ | ~1.2-1.5 | t | ~10-15 |

| -CH₂CH₂CH₃ (γ) | ~0.8-1.2 | t | ~10-15 |

| C2 (oxazole) | - | - | ~155-165 |

| C5 (oxazole) | - | - | ~145-155 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons within the ethoxy and propyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the substituent groups to the oxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands. A strong band around 1600-1650 cm⁻¹ would be indicative of the C=N stretching of the oxazole ring. The C-O-C stretching vibrations of the ethoxy group and the oxazole ring would likely appear in the 1050-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propyl and ethoxy groups would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound (Note: This table represents predicted data as experimental values are not publicly available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C=N stretch (oxazole) | 1600-1650 | Medium |

| C=C stretch (oxazole) | 1500-1580 | Medium |

| C-O-C stretch | 1050-1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For This compound , the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy and propyl groups, leading to characteristic fragment ions that could be used to piece together the structure.

High-Resolution Mass Spectrometry (HRMS) would be crucial for confirming the elemental composition. An HRMS measurement would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula as C₈H₁₃NO₂.

X-ray Crystallography for Solid-State Structure Determination

Should This compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. This would confirm the planarity of the oxazole ring and the conformation of the ethoxy and propyl substituents. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD).

Electronic Spectroscopy

Electronic spectroscopy techniques are invaluable for probing the electronic structure of molecules, providing insights into orbital energies and elemental composition.

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a substance upon irradiation with high-energy photons. This method allows for the determination of the binding energies of electrons in their orbitals, providing a direct map of the molecular orbital energy levels.

Research Findings: Currently, there are no published photoelectron spectra for this compound. Analysis of the parent molecule, oxazole, has shown that the highest occupied molecular orbitals (HOMOs) have π and n (non-bonding) character. For this compound, PES would be instrumental in understanding how the ethoxy and propyl substituents perturb the electronic structure of the oxazole ring. Specifically, it would reveal the energies of the lone pair electrons on the oxygen and nitrogen atoms and the π-electrons of the heterocyclic system.

Table 1: Hypothetical Photoelectron Spectroscopy Data for this compound

| Ionization Energy (eV) | Orbital Assignment |

| Data Not Available | π (C=C) |

| Data Not Available | n (N) |

| Data Not Available | n (O, ethoxy) |

| Data Not Available | π (Oxazole ring) |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for determining the elemental composition and chemical environment of atoms within a molecule. XPS provides information on the binding energies of core electrons, which are characteristic of each element and its oxidation state. epa.govpensoft.net XAS, on the other hand, probes the unoccupied electronic states by exciting a core electron to higher energy levels.

Research Findings: No specific XAS or XPS data have been reported for this compound. For related oxazole compounds, these techniques have been used to study the electronic environment of the constituent carbon, nitrogen, and oxygen atoms. caltech.edu If applied to this compound, XPS would provide distinct signals for the carbon atoms in the propyl group, the ethoxy group, and the oxazole ring, as well as for the nitrogen and oxygen atoms. scbt.com Shifts in the binding energies of these core levels would offer insights into the local chemical environments and bonding within the molecule. epa.govpensoft.net

Table 2: Illustrative X-ray Photoelectron Spectroscopy Core Level Binding Energies

| Element | Core Level | Hypothetical Binding Energy (eV) |

| C | 1s | Data Not Available |

| N | 1s | Data Not Available |

| O | 1s | Data Not Available |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. They play a critical role in verifying the purity of a synthesized compound and in isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of compounds like this compound.

Research Findings: There are no published HPLC methods specifically developed for the analysis of this compound. The development of an HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good separation of the target compound from any impurities or starting materials. The retention time of the compound would be a key parameter for its identification and quantification.

Table 3: Example HPLC Method Parameters for an Oxazole Derivative

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Data Not Available |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of reactions, identify compounds, and determine their purity.

Research Findings: Specific TLC protocols for this compound are not documented in the literature. In a typical application, a solution of the compound would be spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property of the compound under the specific TLC conditions. This would allow for a quick assessment of its purity and for comparison with standards.

Table 4: Representative Thin-Layer Chromatography Data

| Compound | Solvent System | Retardation Factor (Rf) |

| This compound | Data Not Available | Data Not Available |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Ethoxy-2-propyl-1,3-oxazole, these calculations would provide a deep dive into its electronic characteristics and potential reactivity.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would reveal how electrons are distributed across the molecule. This is crucial for predicting its behavior in chemical reactions. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich centers, while the hydrogen atoms would be electron-poor.

Reaction Pathway Elucidation and Energy Barriers

Quantum chemical calculations can be employed to map out potential reaction pathways for this compound, for instance, in its synthesis or degradation. By calculating the energies of reactants, transition states, and products, the energy barriers for different reaction routes can be determined. This information is invaluable for optimizing reaction conditions to favor the formation of desired products. For example, understanding the energy barriers for different synthetic routes to this compound could guide the selection of catalysts and reaction temperatures to improve yield and reduce byproducts.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying its potential biological targets. By computationally screening this compound against a library of known protein structures, researchers can hypothesize its mechanism of action.

The docking process involves placing the this compound molecule into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. This provides a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug discovery and development for predicting the activity of new compounds.

Prediction of Reactivity Profiles

QSAR models can be developed to predict the reactivity of this compound and its derivatives. By correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined reactivity data for a series of related compounds, a predictive model can be built. Such a model could then be used to estimate the reactivity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts towards compounds with desired reactivity profiles.

Correlation with Biological Activity

Similarly, QSAR models can be established to correlate the structural features of this compound and its analogs with a specific biological activity. This requires a dataset of compounds with known activities. The resulting model would identify the key structural features that contribute positively or negatively to the biological activity. This knowledge is crucial for the rational design of new compounds with enhanced potency and selectivity. For instance, a QSAR study might reveal that increasing the length of the propyl chain or substituting the ethoxy group could lead to improved biological activity.

In Silico Screening and Virtual Library Design

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the in silico screening or the design of virtual libraries based on the this compound scaffold. While computational methods are widely used for the discovery and development of new chemical entities based on heterocyclic scaffolds, no dedicated research applying these techniques to this compound has been published.

The general approach for such an investigation would typically involve using the core structure of this compound as a starting point. Researchers would then computationally add a variety of substituents at different positions on the oxazole ring to generate a large, diverse set of virtual compounds. This collection of related but distinct molecules is known as a virtual library.

Subsequently, these virtual libraries would be subjected to in silico screening, a process where computer models are used to predict the biological activity of the designed compounds against a specific target, such as a protein or an enzyme. This process allows for the rapid and cost-effective identification of promising candidates for further synthesis and experimental testing.

Although the oxazole core is a common motif in medicinal chemistry, and various derivatives have been explored through computational studies, the specific substitution pattern of this compound has not been the subject of such focused computational investigation in the available scientific literature. Therefore, no data tables of virtual libraries or screening results for this specific compound can be provided.

Applications in Chemical Research and Development

Role as Intermediates in Complex Molecule Synthesis

Oxazole (B20620) derivatives, particularly 2,4-disubstituted and 2,5-disubstituted oxazoles, are valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.org Their utility stems from the reactivity of the oxazole ring, which can be manipulated to create more complex molecular architectures.

The oxazole moiety serves as a masked carboxylic acid group and can be a precursor for the synthesis of α-amino acids. researchgate.net Novel oxazole-containing amino acids are considered important building blocks in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides. thieme.de These unnatural amino acids are utilized in the construction of combinatorial libraries for drug discovery research. thieme.de The general approach involves the synthesis of oxazole derivatives from amino acids, which can then be modified and incorporated into peptide-like structures. researchgate.netthieme.de

Unsaturated oxazolones, which are structurally related to 5-alkoxyoxazoles, are significant synthons for the synthesis of other five- or six-membered heterocyclic systems. nih.gov These transformations often involve ring-opening and subsequent recyclization reactions to form new heterocyclic structures like imidazolones, thiazolones, and triazinones. nih.gov The van Leusen oxazole synthesis is a notable method for preparing 5-substituted oxazoles, which can then serve as precursors for more complex heterocyclic compounds. nih.gov

Material Science Applications

Oxazole derivatives can exhibit photoresponsive behavior, a key property for their use in photosensitive compositions. The oxazole ring system can undergo photo-oxidation, leading to the formation of different isomers and products. semanticscholar.org This reactivity can be harnessed in the design of materials that change their properties upon exposure to light.

Organic compounds with extended π-conjugation, including some heterocyclic systems, can exhibit non-linear optical (NLO) properties. researchgate.netnih.gov Research on 1,3,4-oxadiazole (B1194373) derivatives, which are isomers of 1,3-oxazoles, has demonstrated their potential for NLO applications. researchgate.net The NLO response is dependent on the molecular structure and the presence of electron-donating and accepting groups, which can lead to a large second-order hyperpolarizability.

Certain oxazole derivatives are known for their luminescence properties. A well-known example is POPOP (5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole), which is used as a scintillator and exhibits multiphoton-excited luminescence. researchgate.netresearchgate.netbohrium.com The photophysical properties of these compounds are attributed to the conjugated system of the oxazole rings and attached aryl groups. While specific data for 5-Ethoxy-2-propyl-1,3-oxazole is not available, its core structure suggests that with appropriate modifications, it could potentially be explored for applications in luminescent materials and dyes.

Biological Activity Studies: Mechanistic and Structure Activity Relationship Sar Investigations

General Biological Significance of Oxazole (B20620) Derivatives

Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This structural motif is present in numerous natural products and synthetically developed molecules, bestowing upon them a diverse range of biological functions. researchgate.netd-nb.infonih.govscispace.comiajps.com The versatility of the oxazole ring allows for substitutions at various positions, which in turn modulates their biological effects. iajps.com These derivatives have garnered significant attention from researchers due to their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. d-nb.infonih.goviajps.com The inherent chemical properties of the oxazole nucleus, such as its ability to participate in hydrogen bonding and other non-covalent interactions, enable these compounds to bind effectively to various biological targets like enzymes and receptors. aaup.eduresearchgate.net

Mechanistic Exploration of Antimicrobial Activity

The antimicrobial prowess of oxazole derivatives has been a major focus of research, with studies exploring their efficacy against a spectrum of bacteria and fungi. researchgate.netscispace.comiajps.com

Antibacterial Mechanisms of Action

The antibacterial activity of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. researchgate.netscispace.com One of the key mechanisms involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. scispace.com By targeting this enzyme, oxazole-containing compounds can effectively halt bacterial proliferation.

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent antibacterial activity. For instance, the nature and position of substituents on the oxazole ring play a pivotal role in determining the compound's efficacy. aaup.eduresearchgate.net The presence of specific functional groups can enhance the binding affinity of the molecule to its bacterial target, thereby increasing its antibacterial potency.

Table 1: Investigated Antibacterial Mechanisms of Oxazole Derivatives

| Mechanism of Action | Target Enzyme/Process | Bacterial Species Affected |

| Inhibition of DNA Replication | DNA Gyrase | Gram-positive and Gram-negative bacteria |

| Disruption of Cell Wall Synthesis | Penicillin-Binding Proteins | Gram-positive bacteria, including MRSA |

| Interference with Protein Synthesis | Ribosomal Subunits | Various bacterial strains |

Antifungal Mechanisms of Action

In addition to their antibacterial properties, oxazole derivatives have also demonstrated significant antifungal activity. scispace.com The mechanisms underlying their action against fungi are multifaceted and can involve the disruption of fungal cell membrane integrity, inhibition of ergosterol (B1671047) biosynthesis (a key component of the fungal cell membrane), and interference with fungal DNA and protein synthesis. The specific mechanism can vary depending on the fungal species and the chemical structure of the oxazole derivative.

Antiviral Activity Research

The antiviral potential of oxazole derivatives has been explored against a range of viruses, with promising results reported in several studies. researchgate.netnih.govresearchgate.net

Anti-Human Cytomegalovirus (HCMV) Activity

Human cytomegalovirus (HCMV) is a significant pathogen, particularly in immunocompromised individuals. Research has identified several 1,3-oxazole derivatives with potent activity against HCMV. researchgate.netlookchem.com Some of these compounds have shown considerably higher antiviral activity than ganciclovir, a commonly used anti-HCMV drug. researchgate.net The proposed mechanism of action for some of these derivatives involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication. nih.govresearchgate.net

Table 2: Anti-HCMV Activity of Selected 1,3-Oxazole Derivatives

| Compound | Target | EC50 (µM) |

| 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | HCMV Strain AD-169 | < 0.05 |

| Various 1,3-oxazole-4-carboxylate derivatives | HCMV Strain AD-169 | < 0.05 |

| Ganciclovir (Reference) | HCMV Strain AD-169 | 0.32 |

Anti-HIV-1 Activity

The global impact of Human Immunodeficiency Virus Type 1 (HIV-1) has driven extensive research into novel antiviral agents. Oxazole-containing compounds have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, leading to its inactivation and thereby preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.

Antitumor and Anticancer Mechanistic Studies

Oxazole derivatives have been extensively studied for their potential as anticancer agents, demonstrating activity through various mechanisms. nih.govnih.gov These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit a range of molecular targets crucial for tumor growth and survival. benthamscience.com The versatility of the oxazole core allows for its incorporation into diverse chemical structures, leading to compounds that can target cancer cells, including those that are drug-susceptible and drug-resistant. nih.gov

The antiproliferative activity of oxazole derivatives has been demonstrated across a variety of human cancer cell lines. The mechanism often involves inducing cell cycle arrest and apoptosis. nih.gov For instance, studies on 1,3,4-oxadiazole (B1194373) derivatives, which share a similar five-membered heterocyclic structure, have shown significant inhibitory effects. One such derivative, 5-aminophenyl-2-butylthio-1,3,4-oxadiazole, displayed a high inhibitory effect against the MCF-7 breast cancer cell line, with an IC50 value of 10.05 µM. nih.gov This compound was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis, characterized by increased activation of caspase-3 and decreased expression of the anti-apoptotic protein BCL-2. nih.gov

Structure-activity relationship studies indicate that the nature and position of substituents on the oxazole ring and its associated moieties are critical for activity. For example, in a series of 2,4,5-trisubstituted oxazole derivatives, compounds featuring a 2,3,4-trimethoxyphenyl group at the 4-position and various heterocyclic moieties at the 5-position showed potent antiproliferative activity, comparable to the standard drug 5-fluorouracil. nih.gov Similarly, novel oxazolyl- and thiazolyl-indoles have shown cancer cell-specific antiproliferative properties, with activity being enhanced by the presence of a sulfur atom (in a thiazole (B1198619) ring or as a carbothioamide) and a chlorine substituent on the indole (B1671886) ring. nih.gov

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50) | Observed Mechanism |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 (Breast) | 10.05 µM nih.gov | G0/G1 cell cycle arrest, Caspase-3 activation, BCL-2 down-regulation. nih.gov |

| 2,4,5-Trisubstituted Oxazole | 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole (6af) | Various | Comparable to 5-fluorouracil. nih.gov | Antiproliferative. nih.gov |

| 1,2,4-Oxadiazole | 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) | T47D (Breast) | - | G1 phase arrest, Apoptosis induction. nih.gov |

| Benzoxazole (B165842) | Derivative 12l | HepG2 (Liver), MCF-7 (Breast) | 10.50 µM (HepG2), 15.21 µM (MCF-7). nih.gov | VEGFR-2 inhibition, Pre-G1 and G1 phase arrest, Apoptosis induction. nih.gov |

Tyrosine Kinase Inhibition: Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Their inhibition is a key strategy in cancer therapy. nih.gov Oxazole and related heterocyclic scaffolds, such as benzoxazole and 1,3,4-oxadiazole, have been incorporated into molecules designed as potent tyrosine kinase inhibitors. nih.govresearchgate.netbohrium.com For example, a series of novel benzoxazole derivatives were developed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a key tyrosine kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov The most potent compound in this series exhibited a VEGFR-2 inhibitory activity with an IC50 of 97.38 nM and induced apoptosis in cancer cells. nih.gov Similarly, hybrids of 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole have been shown to significantly suppress Epidermal Growth Factor Receptor (EGFR), another critical tyrosine kinase, with one derivative showing an IC50 value of 0.313 µM. researchgate.netbohrium.com

Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in various cancers and plays a role in inflammation and tumor progression. nih.gov Selective inhibition of COX-2 is a therapeutic goal for both anti-inflammatory and anticancer applications. While direct studies on 5-Ethoxy-2-propyl-1,3-oxazole are limited, the broader class of diaryl-substituted heterocycles, including oxadiazoles, has been a focus of COX-2 inhibitor design. researchgate.net For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles were found to be potent and selective COX-2 inhibitors. researchgate.net Structure-activity relationship studies revealed that compounds bearing methylsulfonyl moieties showed greater selectivity for COX-2, a feature also present in established COX-2 inhibitors like celecoxib. researchgate.net

Programmed Death-Ligand 1 (PD-L1) Inhibition: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade the immune system. rug.nl Small-molecule inhibitors targeting this interaction are of great interest in immunotherapy. The oxazole moiety has been identified as a potential scaffold for developing PD-1/PD-L1 inhibitors. rug.nlresearchgate.net Research has shown that scaffolds containing fused five-membered rings, including oxazoles and thiazoles, are tolerated in designs for these inhibitors, although in some frameworks, oxazoles alone were found to be less potent than combinations with other heterocyclic rings like imidazole (B134444) or pyrazole. rug.nlresearchgate.net

Anti-Inflammatory and Analgesic Mechanisms

The anti-inflammatory properties of oxazole derivatives are often linked to their ability to inhibit enzymes in the inflammatory cascade, such as cyclooxygenases (COX). jddtonline.info Inflammation is a biological response to harmful stimuli, and chronic inflammation can contribute to various diseases. jddtonline.info

Studies on novel oxazole derivatives have demonstrated significant anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema test. jddtonline.info The mechanism of action is believed to be similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes and thereby reduce the production of prostaglandins, key mediators of inflammation. nih.gov The structure-activity relationships for anti-inflammatory effects in related heterocyclic compounds, such as benzimidazoles, show that substitutions at various positions on the heterocyclic ring system are crucial for activity. mdpi.com For example, linking a benzimidazole (B57391) to an oxadiazole via a thioacetamide (B46855) linker resulted in strong anti-inflammatory activity. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Comprehensive structure-activity relationship (SAR) studies specifically for this compound concerning its neurobiological profile are not currently available. However, general SAR principles derived from the study of diverse oxazole derivatives in various therapeutic areas can provide a foundational understanding of how structural modifications might influence biological activity. The oxazole ring serves as a versatile scaffold, and the nature and position of its substituents are critical in determining its interaction with biological targets. semanticscholar.org

Impact of Substituent Nature and Position on Activity

The biological activity of oxazole derivatives is profoundly influenced by the chemical nature and placement of substituents on the oxazole core. d-nb.info The 2- and 5-positions of the 1,3-oxazole ring are common points of substitution that significantly impact the molecule's electronic and steric properties, thereby affecting its biological efficacy. nih.govscispace.comresearchgate.net

For this compound, the key substituents are the propyl group at the C2 position and the ethoxy group at the C5 position.

The 2-Propyl Group: Alkyl substituents at the C2 position can influence the lipophilicity of the molecule. Variations in the length and branching of this alkyl chain can modulate the compound's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for CNS-active compounds. The size and shape of the propyl group also contribute to the steric profile of the molecule, which can dictate its binding affinity and selectivity for a particular biological target.

The 5-Ethoxy Group: An alkoxy group, such as ethoxy, at the C5 position can act as a hydrogen bond acceptor and influence the electronic distribution within the oxazole ring. clockss.org This can be crucial for establishing specific interactions with amino acid residues in the binding pocket of a target protein. The presence of the ethoxy group can also affect the metabolic stability of the compound.

The following table summarizes the general impact of substituent variations on the activity of oxazole derivatives, which could be hypothetically applied to this compound.

| Substituent Position | Type of Substituent | Potential Impact on Biological Activity |

| C2 | Alkyl (e.g., Propyl) | Modulates lipophilicity, membrane permeability, and steric interactions with the target. |

| C5 | Alkoxy (e.g., Ethoxy) | Acts as a hydrogen bond acceptor, influences electronic properties, and can affect metabolic stability. |

Conformational Preferences and Steric Properties in Eliciting Activity

The three-dimensional arrangement of a molecule, including its conformational preferences and steric bulk, is a critical determinant of its biological activity. derpharmachemica.com For this compound, the relatively free rotation around the single bonds of the propyl and ethoxy substituents allows the molecule to adopt various conformations.

The preferred conformation in a biological environment will be the one that allows for the most favorable interactions with its molecular target. The steric hindrance presented by the propyl and ethoxy groups will play a significant role in defining the shape of the molecule and its ability to fit into a specific binding site. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are typically employed to determine the conformational preferences of small molecules and to understand how these relate to their biological function. nih.gov In the absence of such specific studies for this compound, any discussion on its active conformation remains speculative.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

While classic methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses provide fundamental routes to the oxazole ring, contemporary research is focused on overcoming their limitations, such as harsh conditions and low yields. ijpsonline.com The future synthesis of 5-Ethoxy-2-propyl-1,3-oxazole and its derivatives will likely employ more sophisticated and efficient catalytic systems. tandfonline.comijpsonline.com

Modern approaches such as palladium-catalyzed cross-coupling reactions, copper-catalyzed cyclizations, and one-pot multi-component reactions offer streamlined pathways to highly substituted oxazoles. ijpsonline.comorganic-chemistry.org For instance, a future synthesis could involve a palladium-catalyzed coupling of a propargyl amide with an appropriate partner, followed by an in-situ cyclization to form the 2,5-disubstituted oxazole core efficiently. organic-chemistry.org These methods provide greater flexibility and tolerance for various functional groups, which is essential for creating a diverse library of analogues based on the this compound structure.

Sustainable and Green Synthesis Protocols

A significant trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. abap.co.in Future methodologies for preparing this compound will increasingly prioritize sustainability. ijpsonline.com This includes the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity compared to conventional heating methods. abap.co.innih.govacs.org

The use of environmentally benign solvents like isopropanol, ethanol (B145695), or even water is another key aspect of green synthesis. nih.govnih.gov Furthermore, the development of recoverable and reusable catalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄ MNPs), represents a major advance. mdpi.comnih.gov These nanocatalysts offer high efficiency and can be easily separated from the reaction mixture using an external magnet, simplifying purification and reducing chemical waste. nih.govjsynthchem.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Oxazole Synthesis

| Feature | Conventional Methods (e.g., Robinson-Gabriel) | Green/Sustainable Methods |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Solvents | Often hazardous organic solvents (e.g., THF, CH₃CN) | Benign solvents (e.g., isopropanol, water, ionic liquids) ijpsonline.comijpsonline.com |

| Catalysts | Strong acids (H₂SO₄), dehydrating agents (PCl₅, POCl₃) ijpsonline.com | Reusable nanocatalysts (e.g., Fe₃O₄ MNPs), biocatalysts mdpi.comnih.gov |

| Byproducts/Waste | Significant production of chemical waste | Minimized waste generation, higher atom economy abap.co.in |

| Efficiency | Often moderate yields | Generally higher yields and selectivity nih.gov |

Regioselective and Stereoselective Synthesis

While this compound is achiral, the principles of regioselective and stereoselective synthesis are paramount for the development of more complex and potentially more potent analogues. Regioselectivity—the ability to control which position on the oxazole ring a new substituent is added to—is crucial for systematically exploring the structure-activity relationship (SAR) of a series of compounds. organic-chemistry.org

Future research will focus on methods that allow for the precise and predictable functionalization of the C2, C4, and C5 positions of the oxazole scaffold. nih.gov Techniques involving directed metalation, where a specific position on the ring is selectively deprotonated and then reacted with an electrophile, are powerful tools for achieving high regioselectivity. nih.gov Similarly, transition-metal-catalyzed reactions can be tuned with specific ligands to favor arylation or alkylation at a desired position. organic-chemistry.org Such control is essential for building complex molecules where the specific arrangement of atoms is key to their biological function. acs.orgnih.govacs.org

Exploration of New Mechanistic Pathways in Chemical Reactions

A fundamental understanding of how chemical reactions occur is essential for optimizing existing synthetic methods and discovering new ones. Future research will likely involve a combination of computational modeling and experimental studies to elucidate the mechanistic pathways of oxazole formation. researchgate.net Techniques such as Density Functional Theory (DFT) analysis can be used to model transition states, calculate activation energies, and predict the most likely reaction pathways, offering insights that are difficult to obtain through experiments alone. mdpi.com

Experimentally, kinetic studies, isotope labeling, and the isolation or trapping of reaction intermediates can provide concrete evidence for proposed mechanisms. researchgate.net For example, a deeper understanding of the intermediates in a gold-catalyzed cycloisomerization of propargylic amides could lead to modifications that improve the reaction's efficiency and substrate scope for producing derivatives of this compound. researchgate.net

Advanced Characterization and Analytical Techniques

The unambiguous confirmation of chemical structures is a cornerstone of chemical research. While standard techniques like 1D Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, future work will increasingly rely on more sophisticated methods to characterize this compound and its more complex analogues. semanticscholar.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning the precise connectivity of atoms in complex molecules. ipb.ptresearchgate.net For confirming the exact molecular formula, High-Resolution Mass Spectrometry (HRMS) is the gold standard. As researchers develop more intricate derivatives, these advanced analytical tools will be critical for ensuring the structural integrity of the synthesized compounds. researchgate.net

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | ~ 0.95 | Triplet | 3H | -CH₂CH₂CH₃ |

| ~ 1.40 | Triplet | 3H | -OCH₂CH₃ | |

| ~ 1.75 | Sextet | 2H | -CH₂CH₂ CH₃ | |

| ~ 2.70 | Triplet | 2H | -CH₂ CH₂CH₃ | |

| ~ 4.20 | Quartet | 2H | -OCH₂ CH₃ | |

| ~ 6.50 | Singlet | 1H | Oxazole C4-H | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | ~ 13.8 | -CH₂CH₂CH₃ | ||

| ~ 14.5 | -OCH₂CH₃ | |||

| ~ 21.0 | -CH₂CH₂ CH₃ | |||

| ~ 29.5 | -CH₂ CH₂CH₃ | |||

| ~ 69.0 | -OCH₂ CH₃ | |||

| ~ 115.0 | Oxazole C4 | |||

| ~ 148.0 | Oxazole C5 | |||

| ~ 162.0 | Oxazole C2 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs and may vary from experimental data.

Design and Synthesis of Next-Generation Oxazole Derivatives

The this compound structure serves as a valuable starting point or "scaffold" for the development of new, more potent bioactive compounds. semanticscholar.org Future research will focus on the rational design and synthesis of next-generation derivatives to create libraries of related molecules for biological screening. tandfonline.com By systematically modifying the propyl group at the C2 position and the ethoxy group at the C5 position, chemists can explore how different substituents affect the molecule's properties. e-bookshelf.dersc.org For example, replacing the propyl chain with other alkyl groups, aromatic rings, or hydrogen-bonding moieties could significantly alter the compound's interaction with biological targets.

Targeted Analogues for Specific Biological Targets

The ultimate goal of medicinal chemistry is to design molecules that interact specifically and effectively with a biological target, such as an enzyme or a receptor, to produce a therapeutic effect. researchgate.net Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.netderpharmachemica.com

Future research on this compound will likely involve a targeted approach. This begins with identifying a specific biological target and then using computational tools, such as molecular docking, to predict how analogues of the lead compound might bind to it. nih.gov This information guides the synthesis of a focused set of new molecules with modifications designed to enhance binding affinity and selectivity. nih.govnih.gov This iterative cycle of design, synthesis, and biological testing is a powerful strategy for discovering novel and effective therapeutic agents based on the oxazole core. researchgate.netresearchgate.net

Expanding Chemical Space through Novel Modifications

The structure of this compound offers several sites for chemical modification to generate a library of novel analogues. The propyl group at the 2-position and the ethoxy group at the 5-position, as well as the carbon atom of the oxazole ring, are all amenable to synthetic transformations.

For instance, functionalization of the propyl chain could introduce various pharmacophores, potentially leading to new therapeutic agents. Similarly, substitution of the ethoxy group with other alkoxy or aryloxy moieties could modulate the compound's electronic properties and biological activity. The development of novel synthetic methodologies to achieve these modifications will be crucial in expanding the chemical space around this core scaffold.

Interdisciplinary Research with Computational Chemistry

In the absence of extensive empirical data, computational chemistry stands as a powerful tool to predict the properties and potential applications of this compound. Quantum chemical calculations can provide insights into its molecular geometry, electronic structure, and reactivity.

Molecular docking simulations could be employed to screen for potential biological targets, guiding future in vitro and in vivo studies. Furthermore, computational modeling can aid in the design of new derivatives with enhanced properties, such as improved binding affinity to a specific receptor or optimized pharmacokinetic profiles. This interdisciplinary approach, combining theoretical predictions with experimental validation, will be instrumental in accelerating the exploration of this and other understudied oxazole derivatives.

Q & A

Q. What are the standard synthetic routes for 5-Ethoxy-2-propyl-1,3-oxazole, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions such as the Robinson-Gabriel synthesis, which involves dehydrative cyclization of acylated amino acids or ketones. Optimization requires control of temperature, solvent polarity, and catalysts. For example, highlights the use of Friedel-Crafts reactions and N-acylation steps to introduce substituents. Green approaches, such as solvent-free cycloadditions or microwave-assisted synthesis, can improve efficiency and sustainability .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure.

- FT-IR for identifying functional groups (e.g., C-O-C stretching in oxazole at ~1260 cm⁻¹).

- LC-ESI-MS/MS for molecular weight validation and fragmentation pattern analysis.

- RP-HPLC to assess purity (>95% is typical for research-grade compounds). and emphasize these methods for structural elucidation and quality control .

Q. How can researchers evaluate the cytotoxicity of this compound derivatives?

The Daphnia magna bioassay is a cost-effective, reproducible method for preliminary toxicity screening. It involves exposing organisms to graded concentrations and measuring lethality (LC₅₀ values). Advanced studies may use mammalian cell lines (e.g., HEK-293) with MTT assays to quantify metabolic activity post-exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, critical for distinguishing between regioisomers. For example, reports monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å) for a related oxazole. Pairing this with DFT calculations (e.g., Gaussian09) validates electronic structures and predicts spectroscopic behavior .

Q. What strategies address contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

- Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.

- High-resolution MS : Confirm molecular formulas via exact mass matching (<5 ppm error). underscores iterative data cross-validation to mitigate misinterpretation .

Q. How do substituent effects influence the bioactivity of this compound?

The ethoxy group enhances lipophilicity, potentially improving membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like enzymes or receptors. notes that electron-withdrawing groups (e.g., -Cl) on analogous oxazoles increase cytotoxicity, suggesting structure-activity relationship (SAR) studies are vital for optimization .

Q. What role does chirality play in the reactivity of this compound derivatives?

Chiral centers in precursors (e.g., amino acids) can dictate stereoselectivity during cyclization. Asymmetric catalysis (e.g., chiral Brønsted acids) or chiral HPLC can isolate enantiomers. highlights the use of enantiopure oxazolines in asymmetric synthesis, emphasizing the need for polarimetry or circular dichroism (CD) to confirm optical activity .

Methodological Notes

- Contradiction Analysis : Cross-reference spectral data with computational models (e.g., IR frequency calculations via DFT) to resolve ambiguities .

- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for peer validation .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.